molecular formula C18H36O3 B14618348 Tetradecaneperoxoic acid tert-butyl ester CAS No. 59710-71-3

Tetradecaneperoxoic acid tert-butyl ester

Cat. No.: B14618348
CAS No.: 59710-71-3
M. Wt: 300.5 g/mol
InChI Key: ODVKRUZRNXAHOB-UHFFFAOYSA-N
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Description

Tetradecaneperoxoic acid tert-butyl ester is an organic compound with the molecular formula C₁₈H₃₆O₃ and a molecular weight of 300.4766 g/mol It is a peroxy acid ester, which means it contains a peroxide group (-O-O-) bonded to an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecaneperoxoic acid tert-butyl ester typically involves the reaction of tetradecaneperoxoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the stability of the peroxide group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in reactors designed to handle peroxides safely. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tetradecaneperoxoic acid tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetradecaneperoxoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecaneperoxoic acid tert-butyl ester primarily involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. In polymerization, the compound acts as a radical initiator, generating free radicals that propagate the polymerization process .

Comparison with Similar Compounds

Comparison: Tetradecaneperoxoic acid tert-butyl ester is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain peroxy acids. This makes it particularly useful in applications requiring specific hydrophobic interactions or gradual release of ROS .

Properties

IUPAC Name

tert-butyl tetradecaneperoxoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-21-18(2,3)4/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKRUZRNXAHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208428
Record name Tetradecaneperoxoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59710-71-3
Record name Tetradecaneperoxoic acid tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059710713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecaneperoxoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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